![molecular formula C17H19N5O2S B2377783 N-(6-acetamidobenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide CAS No. 1208739-18-7](/img/structure/B2377783.png)
N-(6-acetamidobenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
“N-(6-acetamidobenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide” is a compound that has been synthesized and evaluated for various biological activities . It belongs to a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides .
Synthesis Analysis
The compound was synthesized by C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids . The synthesis involved coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The compound is part of a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides .Chemical Reactions Analysis
The compound was part of a series that was evaluated for various biological activities like antioxidant, haemolytic, antibacterial, and urease inhibition . The compound showed significant activity for urease inhibition .Scientific Research Applications
Antioxidant Activity
Research indicates that derivatives of the compound, specifically those incorporating the pyrazolobenzothiazine ring system, have been synthesized and evaluated for their antioxidant activity. The synthesized compounds have shown moderate to significant radical scavenging activity, suggesting their potential as templates for developing more potent biologically active compounds with antioxidant properties (Ahmad et al., 2012).
Antibacterial Agents
Novel analogs containing the 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones framework have been designed, synthesized, and assessed for their antibacterial activity. Among these, certain compounds have displayed promising activity against bacteria such as Staphylococcus aureus and Bacillus subtilis. This research underscores the potential of these compounds as a new class of antibacterial agents, contributing to the development of novel treatments for bacterial infections (Palkar et al., 2017).
Antimicrobial Resistance
The study of substituted N-(benzo[d]thiazol-2-yl) derivatives has highlighted their docking properties and antimicrobial activity against resistant bacterial strains, such as Methicillin-resistant Staphylococcus aureus (MRSA). This research provides insights into the development of new antimicrobial agents capable of combating antibiotic resistance, a growing global health concern (Anuse et al., 2019).
Anti-Lung Cancer Activity
Compounds derived from this chemical structure have also been investigated for their anti-lung cancer activity. The research suggests that certain derivatives show anticancer activity at low concentrations when tested against human cancer cell lines, including lung cancer. This indicates the compound's potential as a basis for developing new therapeutic agents for treating lung cancer (Hammam et al., 2005).
Inhibition of Nitric Oxide Synthase
New families of pyrazoline and thiadiazoline heterocycles, incorporating carboxamide or carbothioamide moieties, have been developed to inhibit nitric oxide synthase (NOS). These compounds have shown varying degrees of inhibitory activity against different isoforms of NOS, indicating their potential for therapeutic application in diseases where NOS inhibition is beneficial (Arias et al., 2018).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent inhibition againstMycobacterium tuberculosis , suggesting that this compound may also target similar bacterial species .
Mode of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that this compound may interact with its targets to inhibit the growth of bacteria .
Biochemical Pathways
This suggests that this compound may affect the cyclooxygenase and 5-lipoxygenase pathways, which are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes .
Result of Action
Benzothiazole derivatives have been found to exhibit anti-inflammatory and analgesic activities , suggesting that this compound may have similar effects.
properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-5-methyl-2-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-9(2)22-14(7-10(3)21-22)16(24)20-17-19-13-6-5-12(18-11(4)23)8-15(13)25-17/h5-9H,1-4H3,(H,18,23)(H,19,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUDOMSXKZBBFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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